molecular formula C17H29N3O5Si B12829820 4-Amino-1-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl)pyrimidin-2(1H)-one

4-Amino-1-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl)pyrimidin-2(1H)-one

Cat. No.: B12829820
M. Wt: 383.5 g/mol
InChI Key: USTPVWPEVXRNDY-FMKGYKFTSA-N
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Description

4-Amino-1-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl)pyrimidin-2(1H)-one is a complex organic compound with a unique structure that includes a pyrimidinone core and a furodioxasilin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl)pyrimidin-2(1H)-one involves multiple steps, starting from readily available precursors. The key steps typically include:

  • Formation of the furodioxasilin ring through a cyclization reaction.
  • Introduction of the pyrimidinone core via a condensation reaction.
  • Functionalization of the amino group through selective amination.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the process to industrial reactors.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Amino-1-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl)pyrimidin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-Amino-1-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl)pyrimidin-2(1H)-one lies in its specific structural features, such as the presence of the furodioxasilin ring and the tert-butyl groups, which can impart unique chemical and biological properties.

Properties

Molecular Formula

C17H29N3O5Si

Molecular Weight

383.5 g/mol

IUPAC Name

1-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]-4-aminopyrimidin-2-one

InChI

InChI=1S/C17H29N3O5Si/c1-16(2,3)26(17(4,5)6)23-9-10-13(25-26)12(21)14(24-10)20-8-7-11(18)19-15(20)22/h7-8,10,12-14,21H,9H2,1-6H3,(H2,18,19,22)/t10-,12-,13-,14-/m1/s1

InChI Key

USTPVWPEVXRNDY-FMKGYKFTSA-N

Isomeric SMILES

CC(C)(C)[Si]1(OC[C@@H]2[C@@H](O1)[C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si]1(OCC2C(O1)C(C(O2)N3C=CC(=NC3=O)N)O)C(C)(C)C

Origin of Product

United States

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